(5-Ethyl-2-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyl-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C11H14O3 This compound is characterized by the presence of an ethyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-2-methoxyphenyl)acetic acid typically involves the alkylation of 2-methoxyphenylacetic acid with ethyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar alkylation process, but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (5-Ethyl-2-methoxyphenyl)acetic acid undergoes various chemical reactions including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH) in dry ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of 5-ethyl-2-hydroxyphenylacetic acid.
Reduction: Formation of 5-ethyl-2-methoxyphenylethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the substituent used.
Scientific Research Applications
(5-Ethyl-2-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (5-Ethyl-2-methoxyphenyl)acetic acid involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the carboxylic acid group can form ionic bonds with biological molecules. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways in cells.
Comparison with Similar Compounds
2-Methoxyphenylacetic acid: Lacks the ethyl group, making it less hydrophobic.
2-Ethylphenylacetic acid: Lacks the methoxy group, altering its electronic properties.
5-Methyl-2-methoxyphenylacetic acid: Has a methyl group instead of an ethyl group, affecting its steric and electronic characteristics.
Uniqueness: (5-Ethyl-2-methoxyphenyl)acetic acid is unique due to the presence of both an ethyl and a methoxy group on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound in organic synthesis and potential pharmaceutical applications.
Properties
IUPAC Name |
2-(5-ethyl-2-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8-4-5-10(14-2)9(6-8)7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFQKUSVDFEEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.